![molecular formula C22H24N4O2 B2488869 4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole CAS No. 2310143-93-0](/img/structure/B2488869.png)
4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to an indole group through a carbonyl group. The piperidine ring is further substituted with a pyridazine ring through an ether linkage. The exact 3D structure and stereochemistry are not specified in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Anticancer Activity : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and similar compounds were synthesized and evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Compounds in this category showed promising anti-proliferative activities (Parveen et al., 2017).
Pharmacokinetic Profiles and Receptor Affinity : Compounds like 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles demonstrated significant receptor affinity and pharmacokinetic advantages. Fluorination of these ligands was found to be beneficial for oral absorption, influencing their pharmacokinetic profiles (van Niel et al., 1999).
Evaluation for Antagonistic Activities : A series of 3-(4-fluorophenyl)-1H-indoles substituted with 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl was synthesized and evaluated for their affinity and selectivity for 5-HT2 receptors, showing significant potential (Andersen et al., 1992).
Potential in Cognitive Function Enhancement : 4-(Piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives were designed and synthesized as 5-HT₆ receptor ligands, with the lead compound showing potent binding affinity, good pharmacokinetic profile, and activity in animal models of cognition (Nirogi et al., 2012).
Synthesis and Molecular Structures
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles was explored, demonstrating a new class of serotonin 5-HT3 receptor antagonists (Mahesh et al., 2004).
Crystal Structure and Photochromism : A new spiro[indoline–naphthaline]oxazine derivative was synthesized, and its structure was characterized by various techniques, including single-crystal X-ray diffraction. The compound exhibited excellent photochromic properties in different solvents (Li et al., 2015).
Mechanism of Action
properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(18-2-1-3-20-17(18)8-11-23-20)26-12-9-15(10-13-26)14-28-21-7-6-19(24-25-21)16-4-5-16/h1-3,6-8,11,15-16,23H,4-5,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZBCTYSIHFHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=C5C=CNC5=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole |
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